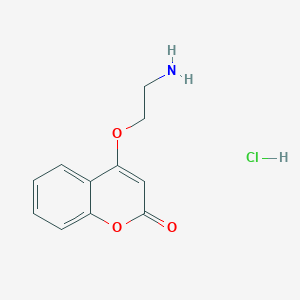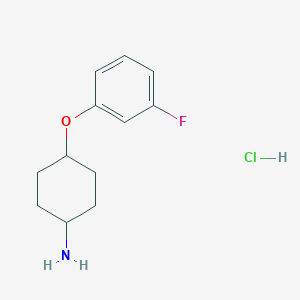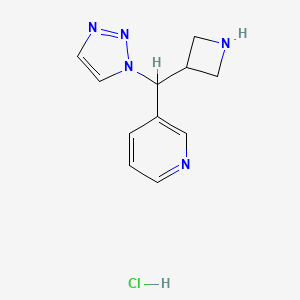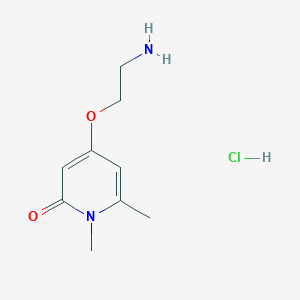
氯(五甲基环戊二烯基)(环辛二烯)钌(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), also known as Pentamethylcyclopentadienyl (1,5-cyclooctadiene)ruthenium (II) chloride or RuCl(cod)Cp*, is an organoruthenium compound . It has the molecular formula C₁₈H₂₇ClRu and a molecular weight of 379.94 g/mol .
Molecular Structure Analysis
The compound has pseudo-octahedral geometry . In the crystal structure of a related compound, two isomers are observed in the unit cell, one with a 2.93 Å ruthenium–ruthenium bond and the other with a long internuclear distance of 3.75 Å .Chemical Reactions Analysis
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst for the formation of carbon-carbon and carbon-heteroatom bonds . It can catalyze cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .Physical And Chemical Properties Analysis
The compound has a melting point of 143-147 °C . It is a solid at room temperature and should be stored at −20°C .科学研究应用
点击化学催化
它用作点击化学反应的催化剂,特别是在叠氮化物与炔烃的环加成反应中生成 1,5-二取代三唑。这种区域选择性与铜催化中常见的 1,4-区域选择性形成对比,允许使用内部炔烃。
这些只是氯(五甲基环戊二烯基)(环辛二烯)钌(II) 的科学研究应用的几个例子。 每个应用都代表了该化合物由于其催化特性而在其中发挥关键作用的独特领域 。如果您需要更详细的信息或其他应用,请告诉我!
安全和危害
In contact with water, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) releases flammable gases . It is recommended to handle and store contents under inert gas and protect from moisture . Personal protective equipment including protective gloves, clothing, eye protection, and face protection should be worn .
作用机制
Target of Action
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst that primarily targets the formation of carbon-carbon and carbon-heteroatom bonds . It plays a crucial role in facilitating various chemical reactions, particularly those involving alkynylboronates, propargyl alcohols, and terminal alkynes .
Mode of Action
The compound interacts with its targets by catalyzing the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes . This interaction leads to the formation of arylboronate . The arylboronate then undergoes palladium(II)-catalyzed carbonylation .
Biochemical Pathways
The biochemical pathways affected by Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . The compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate . This arylboronate then undergoes palladium(II)-catalyzed carbonylation, leading to the formation of highly substituted phthalides .
Result of Action
The molecular and cellular effects of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)'s action primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . This leads to the creation of new compounds, such as highly substituted phthalides , which can have various applications in chemical synthesis.
Action Environment
The action, efficacy, and stability of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents like dichloromethane and ether, but only slightly soluble in water . These properties can affect the compound’s performance as a catalyst in different reaction environments.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be achieved through a series of reactions involving the reaction of pentamethylcyclopentadiene with cyclooctadiene and ruthenium trichloride followed by reduction with sodium borohydride and chlorination with hydrochloric acid.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Cyclooctadiene", "Ruthenium trichloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve pentamethylcyclopentadiene and cyclooctadiene in anhydrous diethyl ether.", "Step 2: Add ruthenium trichloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the ruthenium(III) to ruthenium(II).", "Step 4: Add hydrochloric acid to the reaction mixture to chlorinate the ruthenium(II) complex.", "Step 5: Isolate the product by filtration and wash with diethyl ether." ] } | |
CAS 编号 |
92390-26-6 |
分子式 |
C18H28ClRu |
分子量 |
380.9 g/mol |
IUPAC 名称 |
chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |
InChI 键 |
JBVMVFXUVNUNNG-ZNZJSHLGSA-M |
手性 SMILES |
CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |
SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
规范 SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
产品来源 |
United States |
Q & A
Q1: What makes chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) a suitable catalyst for this specific [2+2+2] cycloaddition reaction?
A1: While the paper doesn't delve into the specific mechanistic advantages of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), it highlights its superior performance compared to other transition metal-based catalysts for this reaction []. This suggests that the steric and electronic properties conferred by the pentamethylcyclopentadienyl and cyclooctadiene ligands likely contribute to favorable interactions with the substrates (diynes and N-cyanoindoles), facilitating the formation of the desired 1-(2-pyridyl)indole products. Further research into the reaction mechanism and comparative studies with other catalysts would be needed to provide a more definitive answer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

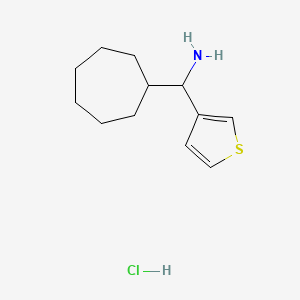
![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
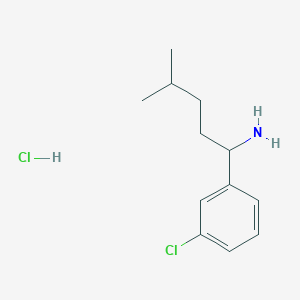

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)

